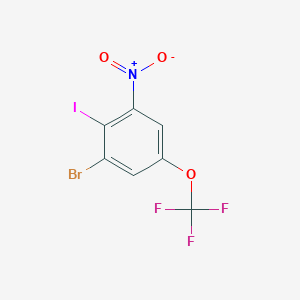

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene

CAS No.: 2366994-47-8

Cat. No.: VC7276643

Molecular Formula: C7H2BrF3INO3

Molecular Weight: 411.901

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2366994-47-8 |

|---|---|

| Molecular Formula | C7H2BrF3INO3 |

| Molecular Weight | 411.901 |

| IUPAC Name | 1-bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H2BrF3INO3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H |

| Standard InChI Key | YIQNFLUWRVNIRS-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])I)Br)OC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at positions 1 (bromine), 2 (iodine), 3 (nitro), and 5 (trifluoromethoxy). This arrangement creates a highly electron-deficient aromatic system due to the combined electron-withdrawing effects of the nitro (-NO) and trifluoromethoxy (-OCF) groups. The bromine and iodine atoms provide distinct sites for further functionalization via cross-coupling or nucleophilic substitution reactions .

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 411.901 g/mol |

| CAS Number | 2366994-47-8 |

| Storage Temperature | Ambient |

| SMILES | C1=C(C=C(C(=C1N+[O-])I)Br)OC(F)(F)F |

The trifluoromethoxy group enhances lipophilicity, influencing solubility in organic solvents, while the nitro group contributes to the compound’s stability under ambient conditions.

Synthesis and Preparation Methods

Halogenation and Nitration Pathways

Synthesis typically begins with a benzene derivative undergoing sequential halogenation and nitration. For example:

-

Bromination: Introduction of bromine at position 1 using or bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.

-

Iodination: Electrophilic iodination at position 2 employing iodine monochloride (ICl) or directed ortho-metalation strategies.

-

Nitration: Treatment with a nitrating mixture () to install the nitro group at position 3.

Trifluoromethoxylation

The trifluoromethoxy group is introduced via Ullmann-type coupling or nucleophilic aromatic substitution (NAS) using reagents. This step often requires elevated temperatures (80–120°C) and anhydrous conditions to avoid hydrolysis .

Industrial-Scale Production

While laboratory-scale synthesis employs batch reactors, industrial production may utilize continuous flow systems to enhance yield and safety. Purification is achieved through column chromatography or recrystallization, with typical yields ranging from 60–75%.

Reactivity and Chemical Behavior

Electrophilic Aromatic Substitution

The electron-deficient ring directs incoming electrophiles to the para position relative to the nitro group. For instance, sulfonation or additional nitration would occur at position 6, though such reactions are rarely pursued due to steric and electronic constraints.

Cross-Coupling Reactions

The bromine and iodine substituents enable transition metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling: Palladium catalysts facilitate aryl-aryl bond formation at the bromine site.

-

Ullmann Coupling: Copper-mediated coupling of the iodine substituent with amines or thiols .

Functional Group Transformations

-

Nitro Reduction: Catalytic hydrogenation () converts the nitro group to an amine, enhancing nucleophilicity.

-

Trifluoromethoxy Hydrolysis: Under strongly basic conditions (), the -OCF group may hydrolyze to -OH, though this is kinetically disfavored.

Comparison with Related Compounds

| Compound | Key Differences | Reactivity Implications |

|---|---|---|

| 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene | Lacks iodine at position 2 | Reduced cross-coupling versatility |

| 2-Iodo-4-nitroanisole | Replaces -OCF with -OCH | Lower lipophilicity and metabolic stability |

The iodine substituent in the target compound enables dual functionalization (bromine and iodine), offering synthetic flexibility unmatched by simpler analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume